molecular formula C12H17N3O4S B1597819 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane CAS No. 849035-89-8

1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane

Cat. No.: B1597819
CAS No.: 849035-89-8
M. Wt: 299.35 g/mol
InChI Key: IYWJJBSLJUDUFN-UHFFFAOYSA-N
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Description

“1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane” is a chemical compound that has been identified as an inhibitor of GLUT5, a fructose-transporting member of the facilitative glucose transporter (GLUT, SLC2) family . GLUT5 is a therapeutic target for diabetes and cancer .

Scientific Research Applications

Ring Expansion and Activation Groups

The study of activating groups for ring expansion reveals insights into the reactivity of compounds similar to 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. Research on coumarins has shown that the presence of sulfonyl and nitro groups can influence the reaction pathways, leading to various derivatives through ring expansion mechanisms. These findings are crucial for understanding the reactivity and potential applications of diazepane derivatives in synthesis and chemical transformations (Dean & Park, 1976).

Synthesis of Trifluoroacetamide Derivatives

The synthesis of diaza[32]cyclophanes and triaza[33]cyclophanes, involving the bis-N-alkylation process, highlights the utility of sulfonyl and nitro groups in constructing complex molecular frameworks. This methodology provides a pathway for generating azacyclophane derivatives, which could be analogous to synthesizing diazepane derivatives with specific functionalities (Okamoto, Takemura, & Satake, 2008).

Diazepane Systems Synthesis

A study on the synthesis of 1-sulfonyl 1,4-diazepan-5-ones using a Ugi multicomponent reaction followed by intramolecular SN2 reaction demonstrates the potential for constructing diazepane systems. This approach provides a versatile pathway for synthesizing diazepane derivatives, highlighting the importance of sulfonyl groups in facilitating these reactions (Banfi et al., 2007).

Bifunctional Reagents with Protected Diazonium Function

The development of 1-[4-(N-chlorocarbonyl-N-methylamino)phenyl]-2-(phenylsulfonyl)diazene as a bifunctional reagent with a protected diazonium function opens new avenues for coupling reactions. This reagent's unique properties could be leveraged in synthesizing diazepane derivatives, offering a novel approach to functionalization and derivatization (Kessler et al., 1990).

Antimicrobial and Anticancer Studies

Research on diazepinyl ethanones has provided valuable insights into their antimicrobial and anticancer properties. This suggests potential biomedical applications for diazepane derivatives, emphasizing the need for further exploration in this area to understand their full therapeutic potential (Verma et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.

Mode of Action

This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibitory action results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects include a reduction in inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a reduction in the production of prostaglandins due to the inhibition of COX-2 . This leads to a decrease in inflammation and pain at the cellular level.

Future Directions

The future directions for “1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane” could involve further exploration of its inhibitory effects on GLUT5 and potential applications in the treatment of diseases such as diabetes and cancer .

Properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWJJBSLJUDUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375535
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-89-8
Record name Hexahydro-1-[4-(methylsulfonyl)-2-nitrophenyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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